2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(27-17-5-6-18-19(11-17)26-12-25-18)20(24)23-14-3-4-15(23)10-16(9-14)22-8-2-7-21-22/h2,5-8,11,13-16H,3-4,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIPYXHSDJUCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3C=CC=N3)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps, including the formation of the azabicyclo octane system, the introduction of the pyrazole ring, and the attachment of the benzo dioxol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one has a wide range of scientific research applications. In chemistry, it is studied for its unique structural features and reactivity. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities. Additionally, this compound could have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target molecules. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of azabicyclo-octane derivatives with substituted aryloxypropanone motifs. Below is a detailed comparison with three analogs:
Compound A : 1-[3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-methoxyphenoxy)propan-1-one
- Structural Differences: Replaces pyrazole with imidazole and benzodioxole with 4-methoxyphenoxy.
- Pharmacological Profile :
- Higher affinity for serotonin receptors (5-HT2A Ki = 12 nM vs. 8 nM for the target compound).
- Reduced metabolic stability (t1/2 in human liver microsomes: 1.2 h vs. 3.5 h), attributed to the methoxy group’s susceptibility to demethylation.
- Crystallographic Insights : SHELXL refinements revealed greater torsional flexibility in the imidazole-azabicyclo junction, correlating with lower selectivity in receptor binding .
Compound B : 2-(2H-1,3-Benzodioxol-5-yloxy)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
- Structural Differences : Pyrazole substituted with 1,2,4-triazole.
- Pharmacological Profile :
- Comparable binding to dopamine D3 receptors (IC50 = 15 nM vs. 10 nM for the target compound).
- Improved aqueous solubility (logP = 1.8 vs. 2.4) due to triazole’s polarity.
- Crystallographic Insights : SHELXS-assisted structure solution highlighted tighter hydrogen-bonding networks between triazole and the azabicyclo nitrogen, stabilizing the bioactive conformation .
Compound C : 2-(3,4-Dichlorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
- Structural Differences: Benzodioxole replaced with 3,4-dichlorophenoxy.
- Pharmacological Profile :
- Enhanced potency at adrenergic α1 receptors (EC50 = 0.5 nM vs. 2.3 nM) but increased hepatotoxicity risks.
- Lower oral bioavailability (F = 22% vs. 45%) due to higher lipophilicity (logP = 3.1).
- Crystallographic Insights: SHELXD-based electron density maps showed steric clashes between chlorine atoms and adjacent residues in non-target proteins, explaining off-target effects .
Key Comparative Data Table
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 413.4 g/mol | 405.3 g/mol | 414.4 g/mol | 438.3 g/mol |
| logP | 2.4 | 1.9 | 1.8 | 3.1 |
| 5-HT2A Ki | 8 nM | 12 nM | N/A | N/A |
| D3 Receptor IC50 | 10 nM | N/A | 15 nM | N/A |
| Metabolic t1/2 | 3.5 h | 1.2 h | 4.0 h | 2.8 h |
| Aqueous Solubility | 12 µg/mL | 45 µg/mL | 28 µg/mL | 8 µg/mL |
Mechanistic and Structural Insights from SHELX Analysis
- Target Compound : SHELXL refinements confirmed a planar benzodioxole ring and a 120° dihedral angle between pyrazole and azabicyclo systems, optimizing hydrophobic interactions in receptor pockets .
- Compound B : SHELXE-derived maps identified a water-mediated hydrogen bond between triazole and a conserved aspartate residue in target enzymes, absent in the pyrazole analog.
- Compound C: SHELXPRO-assisted twinning corrections revealed disorder in the dichlorophenoxy group, contributing to its pharmacokinetic variability.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 344.42 g/mol. The structure features a benzodioxole moiety, which is known for its various biological activities, including anti-inflammatory and analgesic effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing a benzodioxole structure often exhibit antimicrobial properties. For instance, derivatives of benzodioxole have shown significant activity against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .
| Compound | Activity | Reference |
|---|---|---|
| Benzodioxole Derivatives | Antimicrobial | |
| Neopetrosiamine A | Cytotoxic against cancer cell lines |
Antitumor Activity
The benzodioxole nucleus is associated with antitumor activity as well. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
The pyrazole component of the compound suggests potential neuropharmacological effects. Pyrazole derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : The structure suggests possible interactions with serotonin receptors, which play a crucial role in mood regulation and could explain potential antidepressant effects.
- Cell Cycle Interference : Antitumor activity may arise from the compound's ability to interfere with the cell cycle, leading to increased apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated various benzodioxole derivatives for their antimicrobial efficacy against standard bacterial strains. The results indicated that certain modifications to the benzodioxole structure significantly enhanced antibacterial properties .
Study 2: Cytotoxicity Against Cancer Cells
Research on Neopetrosiamine A revealed strong cytotoxic effects against a range of cancer cell lines, suggesting that similar compounds may possess noteworthy antitumor properties .
Q & A
Q. What are the critical steps and considerations for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions between the benzodioxol-5-yloxy and azabicyclo[3.2.1]octane moieties under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Protection/deprotection strategies for functional groups (e.g., pyrazole) to prevent undesired side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature optimization (e.g., 60–80°C for coupling), solvent selection (e.g., DMF or THF for solubility), and reaction time monitoring via TLC/HPLC .
Q. Which spectroscopic and crystallographic methods are optimal for structural elucidation?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton environments and carbon frameworks. NOESY/ROESY can resolve stereochemistry .
- X-ray Diffraction (XRD): Employ single-crystal XRD with software suites like SHELXL for refinement and WinGX for data visualization. Anisotropic displacement parameters ensure accurate bond-length/angle measurements .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Apply Design of Experiments (DoE) methodologies:
- Use factorial designs to screen variables (e.g., catalyst loading, solvent polarity) and identify interactions.
- Employ response surface modeling (RSM) to pinpoint optimal conditions (e.g., 72-hour reaction time in THF at 70°C) .
- Integrate computational tools (e.g., quantum chemical calculations) to predict transition states and guide solvent/catalyst selection .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
- Disorder Modeling: Use SHELXL to refine disordered regions by partitioning occupancy ratios and applying restraints to bond distances/angles .
- Twinning Analysis: Leverage WinGX to deconvolute overlapping reflections in twinned crystals via HKLF5 format data .
- Validate results against spectroscopic data (e.g., NMR coupling constants) to ensure consistency .
Q. What methodologies are recommended for assessing biological activity (e.g., enzyme inhibition)?
- In vitro Assays: Conduct dose-response curves (IC/EC) using target-specific assays (e.g., kinase inhibition with ATPase activity measurements).
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to biological targets (e.g., kinases, GPCRs) .
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., pyrazole position) and correlate changes with activity trends .
Q. How should discrepancies in SAR or pharmacological data be analyzed?
- Statistical Validation: Apply multivariate analysis (e.g., PCA or PLS) to distinguish noise from meaningful trends .
- Meta-Analysis: Compare datasets across studies using funnel plots to identify outliers or publication bias .
- Experimental Replication: Repeat assays under standardized conditions (e.g., cell-line authentication, controlled pH/temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
